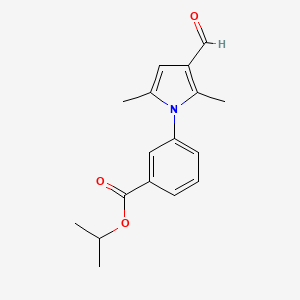![molecular formula C13H9N3O2 B2514768 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 936074-66-7](/img/structure/B2514768.png)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, such as this one, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds can be optimized for the monomer and dimer using computational methods . The triazole nucleus is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
Triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate. Notably, it acts as an RORγt inverse agonist , which makes it relevant in autoimmune diseases and cancer immunotherapy. Additionally, it shows inhibitory activity against PHD-1 , an enzyme involved in hypoxia response pathways. Researchers are exploring its therapeutic potential in conditions like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Fluorescent Probes
Due to its unique structure, 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can serve as a fluorescent probe . Researchers have utilized it to label specific cellular components or track biological processes. Its fluorescence properties make it valuable for imaging studies and diagnostics .
Wirkmechanismus
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to bind readily in the biological system with various enzymes and receptors, leading to versatile biological activities .
Biochemical Pathways
It’s worth noting that triazole compounds are known to exhibit a wide range of pharmacological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Zukünftige Richtungen
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues, such as 3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, could be a promising future direction .
Eigenschaften
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZVQTSHDZGTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2514698.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)

![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)
